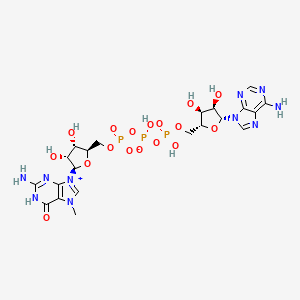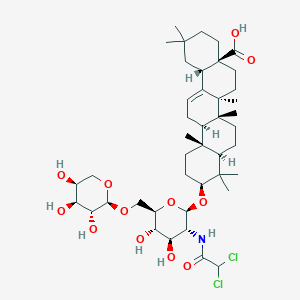
AlbA-DCA
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Albiziabioside A-Dichloroacetate (AlbA-DCA) is a conjugate formed by the attachment of Albiziabioside A to a dichloroacetate acid subunit. This compound has gained attention for its potential in cancer therapy due to its ability to induce apoptosis and ferroptosis in cancer cells .
準備方法
Synthetic Routes and Reaction Conditions
Albiziabioside A-Dichloroacetate is synthesized by conjugating Albiziabioside A with dichloroacetate acid. The reaction involves the formation of a covalent bond between the two subunits, resulting in a stable conjugate . The specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to ensure high yield and purity of the final product.
Industrial Production Methods
The industrial production of Albiziabioside A-Dichloroacetate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and scalability. The production process is carefully monitored to maintain the desired reaction conditions and to minimize impurities .
化学反応の分析
Types of Reactions
Albiziabioside A-Dichloroacetate undergoes several types of chemical reactions, including:
Reduction: Reduction reactions can occur, affecting the dichloroacetate subunit and altering its chemical properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the specific functional groups being targeted.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of Albiziabioside A-Dichloroacetate. These derivatives can exhibit different biological activities and chemical properties .
科学的研究の応用
Albiziabioside A-Dichloroacetate has a wide range of scientific research applications, including:
作用機序
Albiziabioside A-Dichloroacetate exerts its effects through several mechanisms:
Induction of Apoptosis: The compound induces apoptosis by upregulating the expression of cytochrome c and downregulating antiapoptotic proteins such as Bcl-2.
Induction of Ferroptosis: Albiziabioside A-Dichloroacetate induces ferroptosis by increasing intracellular ROS levels and lipid peroxidation.
Molecular Targets and Pathways: The compound targets key proteins involved in apoptosis and ferroptosis pathways, including caspases and glutathione peroxidase 4 (GPX4).
類似化合物との比較
Albiziabioside A-Dichloroacetate is unique compared to other similar compounds due to its dual ability to induce both apoptosis and ferroptosis. Similar compounds include:
Dichloroacetate: Primarily induces apoptosis by inhibiting pyruvate dehydrogenase kinase.
Albiziabioside A: Exhibits anticancer properties but does not induce ferroptosis on its own.
Albiziabioside A-Dichloroacetate’s ability to target multiple pathways makes it a promising candidate for cancer therapy .
特性
分子式 |
C43H67Cl2NO12 |
|---|---|
分子量 |
860.9 g/mol |
IUPAC名 |
(4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2R,3R,4R,5S,6R)-3-[(2,2-dichloroacetyl)amino]-4,5-dihydroxy-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
InChI |
InChI=1S/C43H67Cl2NO12/c1-38(2)14-16-43(37(53)54)17-15-41(6)21(22(43)18-38)8-9-26-40(5)12-11-27(39(3,4)25(40)10-13-42(26,41)7)58-35-28(46-34(52)33(44)45)31(50)30(49)24(57-35)20-56-36-32(51)29(48)23(47)19-55-36/h8,22-33,35-36,47-51H,9-20H2,1-7H3,(H,46,52)(H,53,54)/t22-,23-,24+,25-,26+,27-,28+,29-,30+,31+,32+,35-,36-,40-,41+,42+,43-/m0/s1 |
InChIキー |
RKZCSSOXYRKYHB-ITZJMVOSSA-N |
異性体SMILES |
C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO[C@H]7[C@@H]([C@H]([C@H](CO7)O)O)O)O)O)NC(=O)C(Cl)Cl |
正規SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)COC7C(C(C(CO7)O)O)O)O)O)NC(=O)C(Cl)Cl)C)C)C2C1)C)C(=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



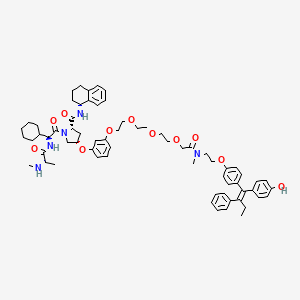

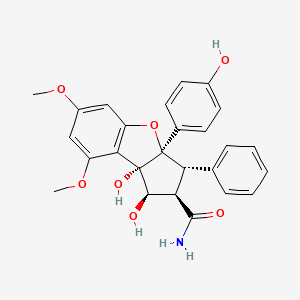
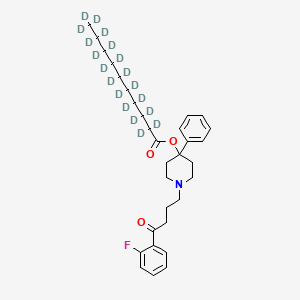

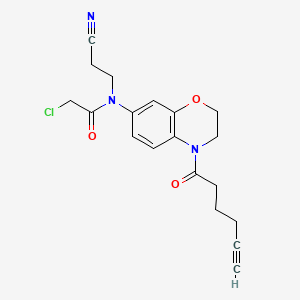
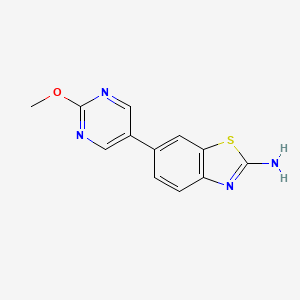
![dipotassium;[(2R,3R,4R,5R,6R)-2-[[(1R,4S,7S,9S,10S,13R,15S)-5,5-dicarboxy-15-hydroxy-9-methyl-14-methylidene-7-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]oxy]-6-(hydroxymethyl)-3-(3-methylbutanoyloxy)-5-sulfonatooxyoxan-4-yl] sulfate](/img/structure/B12421588.png)
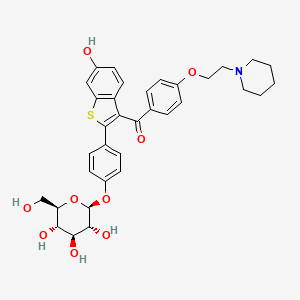
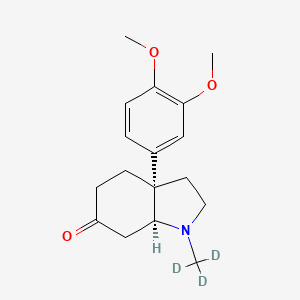
![4-Carboxy-3-[3-(dimethylamino)-6-dimethylazaniumylidene-10,10-dimethylanthracen-9-yl]benzoate](/img/structure/B12421601.png)

